molecular formula C13H16O5 B15379759 Methyl 2-methoxy-3,4-dimethyl-6-propionylbenzoate

Methyl 2-methoxy-3,4-dimethyl-6-propionylbenzoate

Cat. No.: B15379759
M. Wt: 252.26 g/mol
InChI Key: SDGUCOKVVMRUQX-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3,4-dimethyl-6-propionylbenzoate is a benzoic acid derivative with a complex substitution pattern on the aromatic ring. Its structure includes a methyl ester group at the carboxylic acid position, a methoxy group at the ortho position (C2), methyl substituents at the meta positions (C3 and C4), and a propionyl (propanoyl) group at the para position (C6).

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

dimethyl 3-methoxy-4,5-dimethylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C13H16O5/c1-7-6-9(12(14)17-4)10(13(15)18-5)11(16-3)8(7)2/h6H,1-5H3

InChI Key

SDGUCOKVVMRUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2-methoxy-3,4-dimethyl-6-propionylbenzoate is a compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

This compound is a benzoate derivative characterized by a methoxy group and multiple methyl substitutions. Its molecular formula is C13H16O4C_{13}H_{16}O_4, with a molecular weight of approximately 236.26 g/mol. The compound's structure can influence its interaction with biological systems, thereby affecting its activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.

Cell Line IC50 Value (µg/mL) Reference
MCF-715.0
A54920.5
HepG218.3

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways associated with cancer progression.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This effect suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

  • Breast Cancer Study : In vitro studies on MCF-7 cells treated with this compound showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µg/mL. The study indicated that the compound induced apoptosis through caspase activation pathways .
  • Liver Cancer Study : A separate investigation involving HepG2 cells reported similar findings, where treatment with the compound resulted in significant growth inhibition at concentrations around 18 µg/mL. The study highlighted the compound's ability to disrupt mitochondrial function leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Phenol, 2-methoxy-3,4,5,6-tetrachloro- (CAS 2539-17-5)

  • Structural Similarities : Both compounds feature a methoxy group at C2 and a substituted benzene ring.
  • Key Differences: The phenol derivative has four chlorine atoms at positions 3, 4, 5, and 6, whereas the target compound has methyl groups at C3 and C4 and a propionyl group at C4. The phenol derivative lacks an ester group, resulting in distinct acidity (phenolic OH vs. esterified carboxylic acid).
  • Reactivity: Chlorine substituents in the phenol derivative increase electrophilicity and susceptibility to nucleophilic aromatic substitution, while the methyl and propionyl groups in the target compound may favor steric protection or radical stability .

Methyl 4-chlorophenyl sulfide (CAS 123-09-1)

  • Structural Similarities : Both are methylated aromatic compounds.
  • Key Differences :
    • The sulfide contains a sulfur atom (C–S–CH₃) at C4, contrasting with the oxygen-based methoxy and ester groups in the target compound.
    • Substitution patterns differ: the sulfide has a single chlorine at C4, while the target compound has multiple methyl and propionyl groups.
  • Reactivity : Sulfides are prone to oxidation (forming sulfoxides or sulfones), whereas the target compound’s ester groups may undergo hydrolysis under acidic or basic conditions .

Methyl Acetate (CAS 123-09-1)

  • Structural Similarities : Both are methyl esters.
  • Key Differences :
    • Methyl acetate is a simple aliphatic ester, while the target compound is a highly substituted aromatic ester.
    • The aromatic ring in the target compound introduces conjugation effects, altering stability and electronic properties.
  • Reactivity : Methyl acetate undergoes rapid hydrolysis compared to aromatic esters, which are more resistant due to steric and electronic effects from ring substituents .

Limitations of Available Evidence

The provided evidence lacks direct data on Methyl 2-methoxy-3,4-dimethyl-6-propionylbenzoate, such as melting points, solubility, or spectroscopic profiles. Further experimental studies or computational modeling would be required to fully characterize its behavior relative to analogs.

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